Pivampicillin hydrochloride

概要

説明

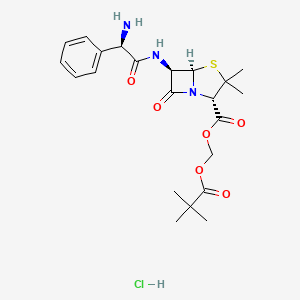

ピバンピシリン塩酸塩は、アンピシリンのピバロイルオキシメチルエステルです。これはプロドラッグであり、体内では活性型であるアンピシリンに変換されます。 この変換は、アンピシリンに比べてピバンピシリンの脂溶性が高いため、アンピシリンの経口バイオアベイラビリティを向上させます 。 ピバンピシリン塩酸塩は、呼吸器感染症、耳鼻咽喉感染症、婦人科感染症、尿路感染症など、さまざまな細菌感染症の治療に使用されます .

準備方法

合成経路と反応条件: ピバンピシリン塩酸塩は、アンピシリンをピバル酸でエステル化することによって合成されます。この反応には、ピバロイルオキシメチルエステル結合の形成が含まれます。 このプロセスは、通常、エステル化反応を促進するために、脱水剤と触媒を使用する必要があります .

工業生産方法: 工業環境では、ピバンピシリン塩酸塩の生産は、アンピシリンをピバル酸で大量にエステル化する工程で実施されます。反応条件は、最終生成物の収率と純度が最大になるように最適化されています。 このプロセスには、ピバンピシリンの塩酸塩を得るために、精製、結晶化、乾燥などの工程が含まれます .

化学反応の分析

反応の種類: ピバンピシリン塩酸塩は、加水分解を受けてアンピシリン、ホルムアルデヒド、ピバル酸を放出します。 この加水分解は、体内にある非特異的エステラーゼによって触媒されます .

一般的な試薬と条件:

加水分解: ピバンピシリン塩酸塩を加水分解するために、酸性条件または酵素的条件が一般的に使用されます。

主な生成物:

アンピシリン: 活性のある抗菌剤。

ホルムアルデヒド: 加水分解反応の副産物。

ピバル酸: 加水分解反応の別の副産物.

4. 科学研究の用途

ピバンピシリン塩酸塩は、プロドラッグ変換機構を研究するために、科学研究で広く使用されています。これは、プロドラッグを活性代謝物に変換する酵素的プロセスを理解するためのモデル化合物として役立ちます。 さらに、アンピシリンの吸収、分布、代謝、排泄を評価する薬物動態研究に使用されています .

医学の分野では、ピバンピシリン塩酸塩は細菌感染症、特にグラム陽性菌とグラム陰性菌によって引き起こされる感染症の治療に使用されています。 経口バイオアベイラビリティが向上しているため、経口抗生物質療法の選択肢として好まれています .

科学的研究の応用

Pivampicillin hydrochloride is a hydrochloride salt of pivampicillin, a pivalate ester of ampicillin, and is a semi-synthetic antibiotic with antibacterial properties administered orally . Pivampicillin is a prodrug that is converted to ampicillin after absorption in the gastrointestinal tract .

Scientific Research Applications

This compound has been used to treat various infections, including:

- Gonorrhea A clinical trial reported pivampicillin to be effective in treating gonorrhea, with 92.5% of patients experiencing bacteriological cure. The study suggests its efficacy could be enhanced with probenecid .

- Respiratory Tract Infections this compound is used in the treatment of respiratory tract infections like pneumonia and bronchitis . Clinical experience shows that 69% of pneumonia patients and 79% of bronchitis patients became afebrile and symptom-free within six days of treatment .

- Urinary Tract Infections (UTIs) this compound can be used to treat UTIs . Specifically, pivmecillinam hydrochloride, which is hydrolyzed into mecillinam, is indicated for treating UTIs caused by mecillinam-sensitive organisms .

- Salmonellosis Pivmecillinam hydrochloride is used in treating infections caused by Salmonella . It may also serve as an alternative antibiotic for treating acute typhoid fever and some Salmonella carriers when antibiotic treatment is essential .

Pharmacokinetics

Pivampicillin is absorbed in the body and then is hydrolyzed into ampicillin . Studies showed that pivampicillin is absorbed more efficiently in the gastrointestinal tract than ampicillin . After oral administration, pivampicillin yields ampicillin concentrations in the blood equivalent to those obtained by parenteral administration of ordinary ampicillin in equivalent doses .

Dosing

Dosages vary depending on the type of infection and the patient's weight:

- Adults and children weighing more than 40 kg For acute uncomplicated cystitis, the treatment is a 72-hour course of 2 tablets immediately followed by 1 tablet 3 times daily to a total of 10 tablets. For chronic or recurrent bacteriuria, the dosage is 2 tablets three to four times daily. For salmonellosis, the dosage is 1.2-2.4 g daily for 14 days for enteric fever, and 1.2-2.4 g daily for 2-4 weeks for Salmonella carriers .

- Children weighing less than 40 kg For UTIs, the dosage is 20-40 mg/kg body weight daily, in 3 to 4 divided doses. For salmonellosis, the dosage is 30-60 mg/kg body weight daily, in 3 to 4 divided doses .

Pivampicillin should be taken with at least half a glass of fluid and preferably with or immediately after a meal .

Gram-Positive and Gram-Negative Bacteria

Pivmecillinam hydrochloride is highly active against most enterobacteriaceae, including E. coli, Klebsiella, Proteus, Enterobacter, Serratia, Salmonella, Shigella, and Yersina. It is less active against gram-positive bacteria, and organisms such as Pseudomonas aeruginosa and Streptococcus faecalis are practically resistant to mecillinam .

Drug Resistance

作用機序

ピバンピシリン塩酸塩は、体内ではアンピシリンに変換されます。アンピシリンは、細胞壁ムコペプチドの生合成を阻害することで、殺菌作用を発揮します。 この阻害により、細胞壁の構造が破壊され、細菌細胞の溶解と死に至ります 。 アンピシリンの分子標的はペニシリン結合タンパク質であり、これは細菌の細胞壁合成に不可欠です .

類似の化合物:

ピブメシリナム: メシリナムのピバロイルオキシメチルエステルであり、尿路感染症の治療に使用されます.

セフチトレンピボックス: セフチトレンのピバロイルオキシメチルエステルであり、経口セファロスポリン系抗生物質として使用されます.

比較: ピバンピシリン塩酸塩は、脂溶性が高いため、アンピシリンの経口バイオアベイラビリティを向上させる能力においてユニークです。 ピブメシリナムやセフチトレンピボックスと比較して、ピバンピシリン塩酸塩は、グラム陽性菌とグラム陰性菌の両方に効果を示す広域スペクトル抗菌作用のために特異的に使用されます .

類似化合物との比較

Pivmecillinam: A pivaloyloxymethyl ester of mecillinam, used to treat urinary tract infections.

Cefditoren Pivoxil: A pivaloyloxymethyl ester of cefditoren, used as an oral cephalosporin antibiotic.

Comparison: Pivampicillin hydrochloride is unique in its ability to enhance the oral bioavailability of ampicillin due to its increased lipophilicity. Compared to pivmecillinam and cefditoren pivoxil, this compound is specifically used for its broad-spectrum antibacterial activity against both gram-positive and gram-negative organisms .

生物活性

Pivampicillin hydrochloride is a semisynthetic antibiotic derived from ampicillin, designed to enhance oral bioavailability. This article explores its biological activity, pharmacodynamics, clinical efficacy, and relevant research findings.

Overview of this compound

- Chemical Structure : Pivampicillin is the pivaloyloxymethyl ester of ampicillin, which is converted into the active form, ampicillin, in the body.

- Mechanism of Action : The bactericidal action of pivampicillin is attributed to its inhibition of cell wall mucopeptide biosynthesis by binding to penicillin-binding proteins (PBPs) in bacteria, primarily affecting Gram-positive organisms and some Gram-negative bacteria .

Pharmacokinetics

- Absorption : Pivampicillin is absorbed efficiently from the gastrointestinal tract. Studies indicate that it achieves higher peak serum concentrations compared to equivalent doses of ampicillin .

- Bioavailability : The bioavailability of pivampicillin is superior to that of ampicillin, with studies showing that it can produce higher serum levels at lower doses .

- Half-life : The half-life of pivampicillin is approximately 1 hour, allowing for relatively frequent dosing in clinical settings .

Case Studies and Clinical Trials

-

Gonorrhea Treatment :

- A clinical trial involving 40 patients treated with pivampicillin for uncomplicated gonorrhea demonstrated a bacteriological cure rate of 92.5%. The combined clinical and bacteriological cure rate was 85%, indicating effective treatment outcomes .

- Minor adverse reactions were noted, suggesting a favorable safety profile.

-

Urinary Tract Infections (UTIs) :

- Research highlights the effectiveness of pivampicillin in treating UTIs caused by multidrug-resistant bacteria. It has shown promising results against extended-spectrum β-lactamase (ESBL)-producing organisms .

- A study comparing pivampicillin with standard treatments indicated superior absorption and excretion rates, further supporting its use in clinical practice .

Biological Activity Summary Table

| Parameter | Value |

|---|---|

| Chemical Structure | Pivaloyloxymethyl ester of ampicillin |

| Mechanism of Action | Inhibition of cell wall synthesis |

| Absorption | High; better than ampicillin |

| Peak Serum Concentration | Higher than equivalent ampicillin doses |

| Half-life | Approximately 1 hour |

| Clinical Cure Rate (Gonorrhea) | 92.5% bacteriological cure |

| Side Effects | Minimal; few minor reactions |

Adverse Effects and Safety Profile

Pivampicillin has been associated with a decrease in carnitine levels due to the release of pivalic acid upon metabolism. While short-term use may not pose significant clinical issues, caution is advised with long-term administration due to potential carnitine depletion .

特性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O6S.ClH/c1-21(2,3)20(29)31-11-30-19(28)15-22(4,5)32-18-14(17(27)25(15)18)24-16(26)13(23)12-9-7-6-8-10-12;/h6-10,13-15,18H,11,23H2,1-5H3,(H,24,26);1H/t13-,14-,15+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQECFVGMGBQCPA-GLCLSGQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)C(C)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33817-20-8 (Parent) | |

| Record name | Pivampicillin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026309955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90180926 | |

| Record name | Pivampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26309-95-5 | |

| Record name | Pivampicillin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26309-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivampicillin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026309955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pivaloyloxy)methyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIVAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9HOC53L7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。